molecular formula C11H9FO4 B2909443 3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid CAS No. 773132-38-0

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid

Cat. No.: B2909443
CAS No.: 773132-38-0
M. Wt: 224.187
InChI Key: RIBPFILKLFAJKT-OWOJBTEDSA-N
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Description

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is an organic compound belonging to the class of benzo-1,3-dioxanes. These compounds are characterized by a benzene ring fused to a 1,3-dioxane ring. The presence of a fluoro substituent and a propenoic acid group adds to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is unique due to its specific combination of a fluoro substituent and a propenoic acid group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(E)-3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO4/c12-9-3-7(1-2-10(13)14)11-8(4-9)5-15-6-16-11/h1-4H,5-6H2,(H,13,14)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBPFILKLFAJKT-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)C=CC(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)F)/C=C/C(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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